7-chloro-4-(4-fluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
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Overview
Description
7-Chloro-4-(4-fluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a chemical compound that belongs to the class of benzoxazepines This compound is characterized by the presence of a chloro and fluorophenyl group, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-(4-fluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves the nucleophilic aromatic substitution reaction. The process begins with the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. This is followed by treatment with substituted aromatic or heteroaromatic aldehydes to form Schiff bases .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-(4-fluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
7-Chloro-4-(4-fluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-4-(4-fluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This interaction can lead to the disruption of cellular processes, ultimately resulting in the desired biological effect .
Comparison with Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
7-Chloro-4-phenoxyquinoline: Investigated for its antitubercular properties.
7-Chloro-4-piperazinylquinoline: Studied for its antimicrobial and anticancer activities.
Uniqueness: 7-Chloro-4-(4-fluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is unique due to the presence of both chloro and fluorophenyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
7-chloro-4-(4-fluorophenyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO2/c16-11-1-6-14-10(7-11)8-18(15(19)9-20-14)13-4-2-12(17)3-5-13/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHNNECTSWCNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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